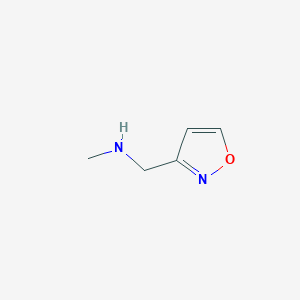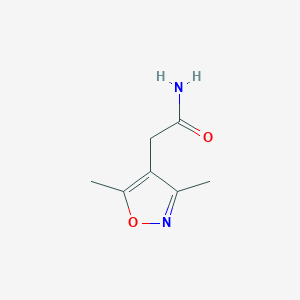
Ethyl-(2-Ethyl-1,3-thiazol-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate has several scientific research applications:
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including topoisomerase II and various enzymes involved in inflammatory responses . .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation
Result of Action
Thiazole derivatives have been reported to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including ethyl (2-ethyl-1,3-thiazol-4-yl)acetate, have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their function and affecting cellular responses .
Cellular Effects
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate has been observed to impact various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including ethyl (2-ethyl-1,3-thiazol-4-yl)acetate, have been reported to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Moreover, this compound can modulate cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic processes in microorganisms, thereby exhibiting antimicrobial effects . Additionally, ethyl (2-ethyl-1,3-thiazol-4-yl)acetate can interact with proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including ethyl (2-ethyl-1,3-thiazol-4-yl)acetate, can exhibit sustained antimicrobial and anticancer effects over extended periods . The degradation of the compound over time can reduce its efficacy, highlighting the importance of stability in its biochemical applications .
Dosage Effects in Animal Models
The effects of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer properties . At higher doses, ethyl (2-ethyl-1,3-thiazol-4-yl)acetate may cause toxic or adverse effects, including cytotoxicity and organ damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, thiazole derivatives, including ethyl (2-ethyl-1,3-thiazol-4-yl)acetate, have been shown to inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, this compound can modulate metabolic pathways in cancer cells, contributing to its anticancer properties .
Transport and Distribution
The transport and distribution of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate within cells and tissues are crucial for its biochemical activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, ethyl (2-ethyl-1,3-thiazol-4-yl)acetate may be transported into cells via specific transporters, allowing it to reach its target sites and exert its effects . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, ethyl (2-ethyl-1,3-thiazol-4-yl)acetate may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . The subcellular localization of this compound can determine its biochemical effects and therapeutic potential .
Vorbereitungsmethoden
The synthesis of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-ethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat skin infections.
Bleomycin: An antineoplastic drug used in cancer therapy.
Tiazofurin: An antineoplastic drug with potential anticancer activity.
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is unique due to its specific structural features and diverse range of applications in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-10-7(6-13-8)5-9(11)12-4-2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFDTCGTQSRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)


![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)




![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)



![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)

